3-Acetyl-2,5-hexanedione

Description

Evolution of Synthetic Methodologies for Hexanedione Derivatives

The synthesis of hexanedione derivatives, like other dicarbonyl compounds, has evolved significantly over time. The classical and most foundational method is the Claisen condensation, which involves the base-catalyzed reaction between a ketone and an ester to form a β-diketone. nih.gov This method has been refined over many years, with improvements in base selection and reaction conditions to improve yields and accommodate a wider range of substrates. nih.govresearchgate.net

More recently, the principles of green chemistry and the need to utilize renewable feedstocks have driven the development of novel synthetic routes. A prominent example is the synthesis of 2,5-hexanedione (B30556) from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of biomass sugars like fructose. researchgate.netnih.gov This transformation typically involves the catalytic hydrogenation and ring-opening of HMF or its derivatives, representing a shift from traditional petroleum-based syntheses to more sustainable, biomass-centric approaches. mdpi.com These modern methods often focus on developing efficient and selective catalysts that can operate under milder conditions, further enhancing their environmental credentials. techscience.com

Significance of Multifunctional Carbonyl Compounds in Contemporary Chemistry

Multifunctional carbonyl compounds, a class that includes diketones and triketones, are cornerstones of modern organic synthesis. fiveable.me The carbonyl group itself is one of the most important functional groups in chemistry due to the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. creative-proteomics.comfiveable.me When a molecule possesses multiple carbonyl groups, its synthetic utility is greatly expanded. researchgate.net

These compounds serve as pivotal intermediates for constructing complex molecular architectures. scbt.com They are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of products from pharmaceuticals to polymers. scbt.com In biochemistry, multifunctional carbonyls are key intermediates in metabolic pathways. scbt.com In materials science, they are used to create polymers and resins with specific properties. scbt.com The ability to undergo a variety of transformations, such as aldol (B89426) condensations, Michael additions, and cyclizations, makes them indispensable tools for chemists in both academic and industrial research. fiveable.me

Research Context of 3-Acetyl-2,5-hexanedione within Triketone Chemistry

The scientific interest in 3-Acetyl-2,5-hexanedione, a γ-triketone, is primarily as a mechanistic probe to understand chemical toxicity. nih.gov Its research context is intrinsically linked to its structural analog, 2,5-hexanedione (HD), which is a known neurotoxin and a metabolite of the industrial solvent n-hexane. nih.gov The toxicity of HD arises from its ability to react with lysine (B10760008) residues in proteins, such as neurofilaments, to form 2,5-dimethylpyrrole adducts. nih.gov It has been postulated that the subsequent oxidation of these pyrrole (B145914) rings leads to protein cross-linking, which disrupts axonal structure and function, ultimately causing neuropathy. nih.gov

This is where 3-Acetyl-2,5-hexanedione (AcHD) becomes a critical research tool. The presence of the acetyl group at the C-3 position creates a pyrrole adduct upon reaction with proteins that is resistant to oxidation. nih.gov In comparative studies, while both HD and AcHD form pyrrole adducts with proteins, AcHD does not cause the same neurotoxic effects observed with HD. nih.gov For instance, in vivo studies showed that rats treated with AcHD did not develop the hindlimb paralysis or axonal swellings seen in HD-treated rats. epa.gov These findings strongly suggest that pyrrole formation alone is insufficient to cause neurotoxicity and that the subsequent oxidation of the pyrrole adduct is the critical, toxicity-inducing step. nih.gov Therefore, 3-Acetyl-2,5-hexanedione serves as a non-toxic analogue that helps to isolate and confirm the specific chemical mechanism responsible for the neurotoxicity of 2,5-hexanedione. acs.org

Chemical Data for 3-Acetyl-2,5-hexanedione

| Identifier | Value |

|---|---|

| IUPAC Name | 3-acetylhexane-2,5-dione ijpras.com |

| CAS Number | 42781-07-7 ijpras.com |

| Molecular Formula | C₈H₁₂O₃ ijpras.com |

| Molecular Weight | 156.18 g/mol ijpras.com |

| Boiling Point | 278 °C at 760 mmHg |

| Density | 1.025 g/cm³ |

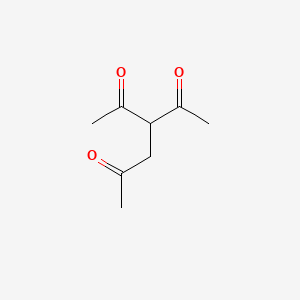

Structure

3D Structure

Properties

CAS No. |

42781-07-7 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-acetylhexane-2,5-dione |

InChI |

InChI=1S/C8H12O3/c1-5(9)4-8(6(2)10)7(3)11/h8H,4H2,1-3H3 |

InChI Key |

XJOUXLQTCBNSBY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C(=O)C)C(=O)C |

Canonical SMILES |

CC(=O)CC(C(=O)C)C(=O)C |

Other CAS No. |

42781-07-7 |

Synonyms |

3-acetyl-2,5-hexanedione |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Acetyl-2,5-hexanedione. It provides detailed information about the chemical environment of individual atoms, enabling the differentiation of various structural forms.

3-Acetyl-2,5-hexanedione, as a β-triketone, can exist in several tautomeric forms, primarily the triketo form and various enol forms. The equilibrium between these tautomers is influenced by factors such as solvent polarity and temperature. irb.hr In nonpolar solvents, β-triketones often favor the dienol form, while more polar solvents and higher temperatures can shift the equilibrium towards the triketo form. irb.hr The presence and proportion of these tautomers can be effectively studied using ¹H and ¹³C NMR spectroscopy, as the chemical shifts of the protons and carbons are highly sensitive to their electronic environment. acs.org

The keto-enol tautomerism in such systems is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. irb.hr For instance, the ¹H NMR spectrum of a similar β-triketone, 3-formylacetylacetone, shows the coexistence of different enol tautomers at low temperatures, with the absence of the tricarbonyl form. acs.org A key indicator in the ¹H NMR spectrum for the triketo form would be the presence of a methine proton (CH) signal around 6 ppm, which is typically absent if the compound is fully enolized. conicet.gov.ar

Expected ¹H and ¹³C NMR Chemical Shifts for Tautomers of 3-Acetyl-2,5-hexanedione

| Tautomer | Key Protons | Expected ¹H Shift (ppm) | Key Carbons | Expected ¹³C Shift (ppm) |

| Triketo form | -CH(CO)₂ | ~4.0 - 4.5 | C=O (ketone) | > 200 |

| -CH₂- | ~2.5 - 3.0 | -CH(CO)₂ | ~60 - 70 | |

| -CH₃ (acetyl) | ~2.2 - 2.4 | -CH₂- | ~40 - 50 | |

| -CH₃ (terminal) | ~2.1 - 2.3 | -CH₃ | ~25 - 30 | |

| Enol form(s) | =C-H | ~5.5 - 6.5 | C=O (ketone) | ~190 - 200 |

| -OH (enol) | ~12 - 17 (intramolecular H-bond) | C=C (enol) | ~100 - 110 (C-H), ~170-180 (C-O) | |

| -CH₃ (on C=C) | ~1.8 - 2.1 | -CH₃ | ~20 - 25 | |

| -CH₃ (acetyl) | ~2.2 - 2.5 |

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the 3-Acetyl-2,5-hexanedione molecule, two-dimensional (2D) NMR techniques are indispensable.

¹H-¹H Correlation Spectroscopy (COSY) would be used to identify protons that are coupled to each other, typically through two or three bonds. This would help in tracing the carbon backbone of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

Although specific 2D NMR studies on 3-Acetyl-2,5-hexanedione are not available in the searched literature, the application of these techniques would be standard practice for a complete structural elucidation.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Tautomerism and Isomerism

Vibrational Spectroscopy for Conformational Analysis and Intramolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intramolecular interactions, such as hydrogen bonding.

The FTIR spectrum of 3-Acetyl-2,5-hexanedione is expected to show characteristic absorption bands for its functional groups. The PubChem database provides access to a vapor phase IR spectrum of this compound. nih.gov A detailed analysis of the vibrational spectra of the closely related compound, 3,4-diacetyl-2,5-hexanedione (tetraacetylethane, TAE), has been performed, offering insights into what can be expected for 3-Acetyl-2,5-hexanedione. ubc.ca

For the enol tautomer(s), a very broad and strong absorption band is expected in the 2500-3200 cm⁻¹ region, which is characteristic of a strong intramolecular hydrogen bond (O-H···O). ubc.ca The carbonyl (C=O) stretching vibrations would appear in the 1550-1750 cm⁻¹ region. The exact position of these bands can indicate the presence of different tautomers and the extent of hydrogen bonding. In the study of TAE, the calculated geometrical parameters showed a very strong hydrogen bond. ubc.ca

Key IR Absorption Bands for 3-Acetyl-2,5-hexanedione (based on general knowledge and data for related compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (enol) | Stretching | 2500 - 3200 | Broad band, indicative of strong intramolecular H-bonding. ubc.ca |

| C-H | Stretching | 2850 - 3000 | Aliphatic C-H stretches. |

| C=O (keto) | Stretching | 1700 - 1725 | Free keto groups. |

| C=O (conjugated/H-bonded) | Stretching | 1600 - 1640 | Carbonyl group involved in enol system and H-bonding. ubc.ca |

| C=C (enol) | Stretching | 1550 - 1600 | Alkene stretch of the enol form. ubc.ca |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum serves as a unique "fingerprint" for the molecule. For a compound like 3-Acetyl-2,5-hexanedione, Raman spectroscopy would be effective in identifying the C=C and C=O stretching vibrations.

A study on the related compound 3,4-diacetyl-2,5-hexanedione (TAE) utilized both FTIR and Raman spectroscopy to perform a complete vibrational assignment with the aid of density functional theory (DFT) calculations. ubc.ca This approach allows for a detailed understanding of the vibrational modes of the different tautomers. The Raman spectra were collected using a Fourier transform Raman spectrometer. ubc.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding

Mass Spectrometry in Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The PubChem database lists GC-MS data for 3-Acetyl-2,5-hexanedione (molecular weight 156.18 g/mol ), with major peaks observed at m/z 43, 71, and 96. nih.gov

The fragmentation of 3-Acetyl-2,5-hexanedione under electron ionization (EI) would likely proceed through cleavage of the carbon-carbon bonds adjacent to the carbonyl groups (α-cleavage). A plausible fragmentation pathway could involve:

Formation of the acylium ion [CH₃CO]⁺ at m/z 43: This is a very common fragment for compounds containing an acetyl group and is observed as a major peak.

Formation of a fragment at m/z 71: This could arise from the loss of a C₅H₉O fragment or through other cleavage pathways.

Formation of a fragment at m/z 96: This could correspond to the loss of an acetyl group and a methyl group.

A detailed analysis of the fragmentation pathways would require high-resolution mass spectrometry and potentially tandem MS (MS/MS) experiments to identify the structures of the fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise molecular weight of a compound with high accuracy. This precision allows for the calculation of a unique elemental formula, a critical step in identifying an unknown substance or confirming the structure of a synthesized molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places.

For 3-Acetyl-2,5-hexanedione, with a molecular formula of C8H12O3, the theoretical (monoisotopic) exact mass can be calculated by summing the exact masses of its constituent atoms. The experimentally determined exact mass via HRMS should closely match this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. The exact mass of 3-Acetyl-2,5-hexanedione has been reported as 156.078644241 Da. nih.gov

In electrospray ionization (ESI), a common ionization technique used with HRMS, molecules often form adducts with protons ([M+H]+) or other cations like sodium ([M+Na]+) and potassium ([M+K]+). ulb.ac.belupinepublishers.com The high-resolution measurement of these adducts further corroborates the compound's identity.

| Species | Molecular Formula | Theoretical m/z | Observed m/z nih.gov |

|---|---|---|---|

| [M] | C8H12O3 | 156.07864 | 156.078644241 |

| [M+H]+ | C8H13O3+ | 157.08647 | - |

| [M+Na]+ | C8H12O3Na+ | 179.06842 | - |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule. nationalmaglab.org The process involves multiple stages of mass analysis. First, a precursor (or parent) ion of a specific m/z is selected from the initial mass spectrum. nationalmaglab.orguab.edu This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with neutral gas molecules. uab.edu The resulting product (or daughter) ions are then analyzed in a second stage of mass spectrometry, generating a product ion spectrum. nationalmaglab.org This spectrum provides a fragmentation fingerprint that is characteristic of the precursor ion's structure.

The structural elucidation of 3-Acetyl-2,5-hexanedione (CH3-CO-CH(COCH3)-CH2-CO-CH3) via MS/MS would involve the selection of its protonated molecule ([M+H]+, m/z 157.086) or another adduct as the precursor ion. The fragmentation of this precursor would follow established chemical principles, primarily involving the cleavage of the weakest bonds.

For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. miamioh.edu In 3-Acetyl-2,5-hexanedione, several α-cleavage events are possible, leading to the loss of methyl (•CH3) or acetyl (•COCH3) radicals. The generation of the acetyl cation ([CH3CO]+) at m/z 43 is a highly characteristic fragment for molecules containing an acetyl group. nih.gov This ion is often observed as a prominent peak in the mass spectra of such compounds.

Another key fragment can be observed at m/z 71, potentially corresponding to the [CH3COCH2CO]+ fragment ion. nih.gov The fragmentation pattern provides definitive evidence for the presence and connectivity of the different functional groups within the molecule. Analysis of these characteristic fragments allows for the unequivocal confirmation of the compound's structure.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 157.086 ([M+H]+) | 114.068 | C2H3O (43.018 Da) | Loss of an acetyl radical |

| 157.086 ([M+H]+) | 43.018 | C6H9O2 (114.058 Da) | Acetyl cation ([CH3CO]+) |

| - | 71.013 | - | Acetoacetyl cation ([CH3COCH2CO]+) |

Computational Chemistry and Theoretical Studies on 3 Acetyl 2,5 Hexanedione

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic structure of molecules. For a molecule like 3-acetyl-2,5-hexanedione, DFT is instrumental in predicting its stable conformations, electronic properties, and intrinsic reactivity.

Geometry Optimization and Energy Minima Identification

A fundamental application of DFT is the determination of a molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface. For 3-acetyl-2,5-hexanedione, which possesses multiple carbonyl groups and acidic α-hydrogens, several tautomeric forms (keto-enol isomers) are possible. Each tautomer represents a local energy minimum, and DFT calculations can predict their geometries and relative stabilities.

While specific DFT geometry optimizations for 3-acetyl-2,5-hexanedione are not prominent in the literature, extensive studies on the related compounds acetylacetone (B45752) (a β-diketone) and 3,4-diacetyl-2,5-hexanedione (tetraacetylethane or TAE, a β,β'-tetraketone) provide significant insight. In these systems, the enol form is often stabilized by a strong intramolecular hydrogen bond. ubc.caubc.ca DFT calculations, using functionals like B3LYP, have been employed to optimize the geometries of these tautomers. ubc.caresearchgate.netkatwacollegejournal.com For instance, in the enol form of acetylacetone, the hydrogen bond creates a stable six-membered ring. researchgate.net

In a detailed DFT study on TAE, calculations showed a very strong hydrogen bond with an O···O distance between 2.464–2.505 Å, which is significantly shorter than that in its parent molecule, acetylacetone. ubc.caubc.ca The hydrogen bond strength was calculated to be approximately 17.3 kcal/mol per bond. ubc.caubc.ca These studies demonstrate the capability of DFT to quantify subtle geometric parameters and energetic stabilizations arising from intramolecular forces, which would be directly applicable to the various keto-enol tautomers of 3-acetyl-2,5-hexanedione. The stability of these tautomers is also highly dependent on the environment, with computational models showing that polar solvents can shift the equilibrium. researchgate.netcalstate.edu

| Compound | Method/Basis Set | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| 3,4-Diacetyl-2,5-hexanedione (TAE) | B3LYP/6-311++G** | H-Bond Strength (per bond) | 17.3 kcal/mol | ubc.ca |

| 3,4-Diacetyl-2,5-hexanedione (TAE) | DFT (B3LYP, BLYP) | O···O Distance | 2.464–2.505 Å | ubc.ca |

| Acetylacetone (Enol) | DFT/B3LYP | ΔG298K (Keto - Enol) | 3.95 kcal mol-1 | katwacollegejournal.com |

| Acetylacetone | B3LYP/6-31G | Keto-Enol Interconversion Barrier (gas phase) | ~62-63 kcal/mol | researchgate.net |

| Acetylacetone with H₂O | B3LYP/6-31G | Keto-Enol Interconversion Barrier | ~31-35 kcal/mol | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and reactivity. acs.org

For 3-acetyl-2,5-hexanedione, the presence of multiple carbonyl groups (electrophilic sites) and enolizable protons (potential nucleophilic sites) creates a complex reactive profile.

LUMO: The LUMO is expected to be localized on the antibonding π* orbitals of the carbonyl groups. These low-energy unoccupied orbitals make the carbonyl carbons susceptible to attack by nucleophiles.

HOMO: In its enol or enolate forms, the HOMO would be associated with the π-system of the C=C double bond and the lone pairs on the oxygen atoms, making the molecule act as a nucleophile.

The energy gap between the HOMO and LUMO can be used to calculate global reactivity indices like chemical hardness (η = [ELUMO – EHOMO]/2). acs.org A large HOMO-LUMO gap implies high hardness and low reactivity, whereas a small gap suggests high softness and greater reactivity. While specific FMO calculations for 3-acetyl-2,5-hexanedione are scarce, theoretical studies on other β,β'-triketones have involved the calculation of HOMO/LUMO orbitals to understand their electronic and optical properties. rtu.lv These analyses are fundamental to predicting how the molecule will interact in various chemical reactions, such as cycloadditions or nucleophilic additions. acs.org

| Orbital | Expected Location | Predicted Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | π-system of enol/enolate forms, oxygen lone pairs | Nucleophilic character (e.g., at the α-carbon in enolate form) |

| LUMO (Lowest Unoccupied Molecular Orbital) | π* orbitals of carbonyl groups | Electrophilic character (at the carbonyl carbons) |

Quantum Chemical Approaches to Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed, providing deep mechanistic insight.

Elucidation of Reaction Pathways and Energetics

For 3-acetyl-2,5-hexanedione, several reaction pathways are of interest. Structurally, it is a γ-diketone (considering the 2- and 5-position carbonyls), which makes it a classic substrate for the Paal-Knorr synthesis of pyrroles upon reaction with primary amines. nih.govulisboa.pt This reaction is critical in understanding the biological activity of related neurotoxic diketones. nih.gov

Another potential reaction is an intramolecular aldol (B89426) condensation, given the presence of multiple ketone and enolizable proton sites. Computational studies of intramolecular aldol reactions in other diketo- and triketo-esters have been used to explain reaction selectivity, showing that enolization is a key step and that the cyclization itself often has a low activation barrier. acs.orgresearchgate.net

Catalytic Effects on Reaction Rates and Selectivity

Computational models can effectively simulate the role of catalysts by including them explicitly in the calculations. This approach reveals how catalysts alter reaction barriers and stabilize transition states, thereby influencing reaction rates and product selectivity.

In the context of the Paal-Knorr reaction, theoretical studies have shown that catalysis is crucial. While the uncatalyzed cyclization step has a high energy barrier, the presence of explicit water molecules or, more effectively, a hydronium ion (acid catalysis) significantly lowers the activation energy. rsc.org For the related furan (B31954) synthesis, a hydronium ion catalyst can reduce the ring formation barrier from over 27 kcal/mol to as low as 5.5 kcal/mol. rsc.org Similar water-mediated pathways are predicted to be the preferred mechanism for pyrrole (B145914) synthesis as well. rsc.org

For aldol-type reactions, computational studies have been instrumental in designing and understanding organocatalysts. mdpi.com DFTB/MM metadynamics simulations have been used to map the entire catalytic cycle of foldamer-catalyzed aldol condensations, identifying rate-limiting steps and rationalizing substrate specificity. nih.gov DFT calculations have also revealed how chiral aminocatalysts can induce stereoselectivity through specific interactions, such as transannular hydrogen bonding between the catalyst and the diketone substrate. acs.org These examples highlight how computational chemistry could be applied to predict how different catalysts might control the outcome of reactions involving 3-acetyl-2,5-hexanedione.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Dynamics

While DFT calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a way to study the time-evolution of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational dynamics, solvent effects, and other dynamic processes over time.

For a flexible molecule like 3-acetyl-2,5-hexanedione, numerous conformations are accessible through the rotation of its single bonds. MD simulations are the ideal tool for exploring this vast conformational space to understand its dynamic behavior in the gas phase or in solution. Furthermore, MD simulations explicitly including solvent molecules can provide unparalleled insight into solvation structures and the specific interactions (like hydrogen bonding) between the solute and solvent. annualreviews.org

While no MD simulations have been published specifically for 3-acetyl-2,5-hexanedione, the technique has been applied to related systems. For example, MD simulations have been used to clarify structural changes in enzymes that metabolize carbonyl compounds, showing how a substrate (2,3-butanedione) behaves in the active site. tandfonline.com The technique has also been used to study the trapping of β-dicarbonyl molecules in cryogenic matrices, correlating simulation results with experimental spectroscopic data. researchgate.net The keto-enol tautomerism of acetylacetone is known to be highly sensitive to the solvent environment, a phenomenon that has been studied extensively with implicit solvent models in DFT. calstate.edu MD simulations could complement these findings by providing a dynamic picture of the tautomerization process, including the role of explicit solvent molecules in mediating proton transfer.

Natural Bond Orbital (NBO) Analysis of Intramolecular Hydrogen Bonding and Charge Distributionubc.ca

Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the electronic structure of molecules, including the nature of intramolecular hydrogen bonding and the distribution of electron density. For derivatives of β-diketones, NBO analysis helps in understanding the stabilization energy associated with electron delocalization and the specific donor-acceptor interactions that govern hydrogen bond strength.

The analysis typically involves examining the stabilization energy, E(2), which quantifies the interaction between a donor orbital (like a lone pair on an oxygen atom) and an acceptor orbital (like an antibonding O-H orbital). uni-muenchen.deresearchgate.net Higher E(2) values indicate stronger interactions and a more significant hydrogen bond.

Furthermore, NBO analysis provides a detailed picture of the charge distribution by calculating the natural population analysis (NPA) charges on each atom. researchgate.net In molecules with intramolecular hydrogen bonds, the charge on the hydrogen-bonding hydrogen atom is typically positive, while the oxygen atoms involved bear negative charges. uni-muenchen.de The magnitude of these charges can be correlated with the strength of the hydrogen bond.

While direct NBO analysis data for 3-acetyl-2,5-hexanedione is not available in the cited literature, the principles from studies on analogous compounds can be extrapolated. Such an analysis for 3-acetyl-2,5-hexanedione would involve calculating the stabilization energies for the donor-acceptor orbitals involved in the hydrogen bond and determining the NPA charges on the atoms of the chelated ring.

Chemical Reactivity and Transformation Pathways of 3 Acetyl 2,5 Hexanedione

Aldol (B89426) Condensation Reactions and Cyclization Chemistry

The presence of multiple carbonyl groups and acidic α-protons makes 3-acetyl-2,5-hexanedione susceptible to intramolecular aldol condensation reactions, a powerful method for forming carbocyclic systems.

Intramolecular Cyclization Mechanisms

Intramolecular aldol condensations of dicarbonyl compounds are fundamental for the synthesis of five- and six-membered rings. wyzant.com In a compound like 3-acetyl-2,5-hexanedione, which is a substituted 1,4-diketone, base-catalyzed treatment initiates the deprotonation of an α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking one of the other carbonyl carbons within the same molecule. pressbooks.pubopenstax.org

The mechanism proceeds through the following steps:

Enolate Formation: A base abstracts a proton from a carbon alpha to one of the carbonyl groups. Given the structure of 3-acetyl-2,5-hexanedione, enolization can occur at several positions.

Intramolecular Nucleophilic Attack: The newly formed enolate attacks an internal electrophilic carbonyl carbon, leading to the formation of a cyclic alkoxide intermediate.

Protonation: The alkoxide is protonated, typically by the solvent, to yield a β-hydroxy ketone (an aldol addition product).

Dehydration: Under the reaction conditions, this aldol adduct often undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone (an enone).

For 1,4-diketones like 2,5-hexanedione (B30556), this reaction pathway strongly favors the formation of five-membered rings due to the thermodynamic stability of the resulting cyclopentenone product compared to more strained alternatives. pressbooks.pubopenstax.org The reaction is reversible, and the equilibrium lies towards the more stable cyclic product. openstax.org

Formation of Cyclic Ketones and Enones

The intramolecular aldol condensation of 1,4-diketones is a reliable method for synthesizing cyclopentenone derivatives. pressbooks.pubopenstax.org When 2,5-hexanedione, the parent structure of 3-acetyl-2,5-hexanedione, is treated with a base, it cyclizes to form 3-methyl-2-cyclopentenone. pressbooks.pubopenstax.org This transformation highlights the propensity of the 1,4-dicarbonyl system to form a five-membered ring.

For 3-acetyl-2,5-hexanedione, the intramolecular aldol reaction can theoretically lead to different products depending on which enolate is formed and which carbonyl is attacked. However, based on the established principles of ring stability, the formation of a substituted cyclopentenone is the expected and favored outcome. pressbooks.pub The final product is typically an α,β-unsaturated cyclic ketone, or enone, due to the facile dehydration of the intermediate aldol adduct. wyzant.com

| Reactant | Reaction Type | Key Intermediates | Product Class | Example Product from Analog |

| 1,4-Diketone | Intramolecular Aldol Condensation | Enolate, Cyclic Alkoxide | Cyclic Ketone, Enone | 3-Methyl-2-cyclopentenone (from 2,5-hexanedione) |

Derivatization for Heterocycle Synthesis

The dicarbonyl functionalities in 3-acetyl-2,5-hexanedione serve as excellent electrophilic scaffolds for condensation reactions with dinucleophiles, leading to the formation of a wide array of heterocyclic compounds.

Formation of Pyrrole (B145914) Derivatives via Condensation with Amines

The reaction of 1,4-dicarbonyl compounds with primary amines or ammonia (B1221849) to synthesize substituted pyrroles is known as the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.org This method is one of the most versatile and widely used routes for obtaining pyrroles, which are important components in many natural products. wikipedia.orgresearchgate.net

The mechanism involves the attack of the amine on the two carbonyl groups. wikipedia.org Initially, the amine attacks one carbonyl group to form a hemiaminal. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative after proton transfers. Subsequent dehydration of this intermediate yields the aromatic pyrrole ring. wikipedia.org The ring-formation step is generally considered the rate-determining step. alfa-chemistry.com The reaction is typically performed under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furans. organic-chemistry.org A variety of amines, including ammonia, primary aliphatic amines, and aromatic amines, can be used. researchgate.netalfa-chemistry.com

For example, the condensation of 2,5-hexanedione with various amines is a standard procedure for generating N-substituted 2,5-dimethylpyrroles. researchgate.netrsc.orgosti.gov

| Reactants | Reaction Name | Catalyst/Conditions | Product Class |

| 3-Acetyl-2,5-hexanedione, Primary Amine (R-NH₂) | Paal-Knorr Pyrrole Synthesis | Neutral or weakly acidic (e.g., acetic acid) | N-Substituted Pyrrole |

| 2,5-Hexanedione, Aniline | Paal-Knorr Pyrrole Synthesis | Acid catalyst | 2,5-Dimethyl-1-phenylpyrrole |

| 2,5-Hexanedione, 4-Trifluoromethoxyaniline | Paal-Knorr Pyrrole Synthesis | Not specified | 1-(4-Trifluoromethoxyphenyl)-2,5-dimethylpyrrole osti.gov |

Synthesis of Pyrazoles and Dihydropyrazoles

The synthesis of pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. beilstein-journals.orgdergipark.org.tr The 3-acetyl-2,5-hexanedione molecule contains a 1,3-diketone moiety (the acetyl group at position 3 and the ketone at position 2 or 5), making it a suitable substrate for this reaction.

The reaction proceeds via the initial formation of a hydrazone by condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl system. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate results in the formation of the aromatic pyrazole (B372694) ring. nih.gov When unsymmetrical 1,3-diketones and substituted hydrazines are used, mixtures of regioisomers can be formed. beilstein-journals.org

In a related transformation, the reaction of a derivative of the structurally similar 3-acetyl-2,6-heptanedione with methanesulfonyl azide (B81097) unexpectedly led to the formation of a dihydropyrazole. ucla.edu This occurred through a fragmentation-recombination mechanism involving an intermolecular [3+2] dipolar cycloaddition. ucla.edu

| Reactants | Reaction Type | Key Intermediate | Product Class |

| 1,3-Diketone, Hydrazine | Cyclocondensation | Hydrazone | Pyrazole |

| 3-Acetyl-2,5-hexanedione, Hydrazine | Cyclocondensation | Hydrazone | Substituted Pyrazole |

| 3-Acetyl-2,6-heptanedione derivative, Methanesulfonyl azide | Fragmentation-Cycloaddition | Diazo ketone, Methyl vinyl ketone | Dihydropyrazole ucla.edu |

Preparation of Isoxazoles and Other Nitrogen/Oxygen Heterocycles

Isoxazoles, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom adjacent to each other, can be synthesized from 1,3-dicarbonyl compounds. nanobioletters.comorganic-chemistry.org The reaction involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nanobioletters.commdpi.com

The mechanism is analogous to pyrazole synthesis. Hydroxylamine first condenses with one of the carbonyl groups to form an oxime. The oxime's hydroxyl group then attacks the second carbonyl group intramolecularly, leading to a cyclic intermediate that dehydrates to furnish the isoxazole (B147169) ring. nanobioletters.comresearchgate.net As with pyrazoles, the use of unsymmetrical 1,3-diketones can lead to regioisomeric products. A one-pot preparation of 3-acetyl-5-methylisoxazole has been described starting from 2,5-hexanedione, demonstrating the utility of related diones in isoxazole synthesis. researchgate.net

| Reactants | Reaction Type | Key Intermediate | Product Class |

| 1,3-Diketone, Hydroxylamine | Cyclocondensation | Oxime | Isoxazole |

| 3-Acetyl-2,5-hexanedione, Hydroxylamine | Cyclocondensation | Oxime | Substituted Isoxazole |

| 2,5-Hexanedione, Hydroxylamine | Cyclocondensation | Oxime | 3-Acetyl-5-methylisoxazole researchgate.net |

Coordination Chemistry and Ligand Properties

The presence of multiple carbonyl groups in 3-Acetyl-2,5-hexanedione, specifically the β-diketone and γ-diketone arrangements, confers significant potential for this molecule to act as a ligand in coordination chemistry. Its structure allows it to form stable complexes with a wide range of metal ions.

Metal Complexation with Related Diacetyl Hexanediones as Ligands

3-Acetyl-2,5-hexanedione belongs to the family of polyketones, which are well-regarded for their chelating abilities. Its close structural relative, 3,4-diacetyl-2,5-hexanedione (tetraacetylethane), is known to exist primarily in its bis-enol form, forming two C₃O₂H rings that can coordinate with metals. wikipedia.orgubc.ca Similarly, 3-acetyl-2,5-hexanedione can act as a potent chelating agent.

The coordination chemistry of β-diketones, such as acetylacetone (B45752), is extensively studied and provides a model for understanding the behavior of 3-acetyl-2,5-hexanedione. acs.org These ligands typically undergo deprotonation of the enol form to create an anionic ligand that coordinates in a bidentate fashion to a metal center, forming a stable six-membered ring. researchgate.net Given that 3-acetyl-2,5-hexanedione contains a β-diketone moiety, it is expected to form similar stable chelate rings with various metal ions, including transition metals like Cu(II), Ni(II), Co(II), and Fe(III), as well as lanthanide ions. asianpubs.orgresearchgate.netdntb.gov.uaresearchgate.net

Research on related β-triketones shows they can form discrete mononuclear or more complex polynuclear assemblies, depending on the reaction conditions and the metals involved. acs.orgcurtin.edu.autandfonline.comresearchgate.net For instance, lanthanide β-triketonate complexes have been synthesized that form polymeric structures, demonstrating the ligand's ability to bridge multiple metal centers. acs.org The third, non-coordinating carbonyl group in a complex can remain available for further reactions or interactions, a feature expected in complexes of 3-acetyl-2,5-hexanedione. researchgate.net

Chelation Mechanisms and Stability Constants

The chelation process for β-diketone ligands like 3-acetyl-2,5-hexanedione is initiated by the tautomerization of the diketone from its keto form to the more acidic enol form. The subsequent deprotonation of the enolic hydroxyl group creates an enolate anion, which then acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. This process is often catalyzed by the metal ions themselves, which can enhance the rate of proton removal from the ligand. cdnsciencepub.com

The stability of the resulting metal complexes is quantified by stability constants (log K). Several factors influence these constants:

Nature of the Metal Ion: The stability of complexes often follows the Irving-Williams series for divalent metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). Hard metal ions like Fe(III) and Cr(III) form very stable complexes with the hard oxygen donor atoms of the β-diketone ligand. asianpubs.orgresearchgate.net

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the diketone backbone generally decrease the basicity of the ligand and thus the stability of the metal complex. Conversely, electron-donating groups increase stability. asianpubs.orgasianpubs.org The acetyl group at the 3-position of 3-acetyl-2,5-hexanedione would influence the electronic properties and steric hindrance, thereby modulating complex stability compared to simpler diketones. rsc.org

Solvent System: The stability of metal-diketonate complexes is also dependent on the solvent, with stability constants often varying inversely with the dielectric constant of the solvent. asianpubs.orgresearchgate.net

While specific stability constants for 3-acetyl-2,5-hexanedione are not widely reported, data from related β-diketones illustrate these principles.

| Ligand | Metal Ion | Solvent System | log K (Stability Constant) | Reference |

|---|---|---|---|---|

| Acetylacetone | Cu(II) | Water-dioxane 75% | 10.30 | asianpubs.orgasianpubs.org |

| Acetylacetone | Fe(III) | Water-dioxane 75% | 11.42 | asianpubs.orgasianpubs.org |

| Benzoylacetone | Cu(II) | Water-dioxane 75% | 10.75 | asianpubs.orgasianpubs.org |

| Benzoylacetone | Fe(III) | Water-dioxane 75% | 11.95 | asianpubs.orgasianpubs.org |

| Benzoyltrifluoroacetone | Cu(II) | Water-dioxane 75% | 8.60 | asianpubs.orgasianpubs.org |

| Benzoyltrifluoroacetone | Fe(III) | Water-dioxane 75% | 9.75 | asianpubs.orgasianpubs.org |

Electrophilic and Nucleophilic Reactivity of Carbonyl Centers

The three carbonyl groups of 3-acetyl-2,5-hexanedione are the primary sites of its electrophilic and nucleophilic reactivity. The electronic environment of each carbonyl carbon makes it susceptible to attack by nucleophiles, while the α-carbons can act as nucleophiles, especially upon enolization.

Addition Reactions and Substitution Patterns

The carbonyl carbons in 3-acetyl-2,5-hexanedione are electrophilic and can undergo nucleophilic addition reactions. For example, γ-diketones like 2,5-hexanedione are known to react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form pyrrole adducts through a mechanism involving intramolecular cyclization. mdpi.com A similar reactivity pattern can be anticipated for the 2- and 5-keto groups of 3-acetyl-2,5-hexanedione.

The central acetyl group at the 3-position is part of a β-diketone system, which influences its reactivity. Nucleophilic addition to this carbonyl may be followed by different reaction pathways compared to the other two ketones. The compound can also participate in reactions typical of ketones, such as condensation reactions with hydroxylamine derivatives to form isoxazoles. researchgate.net

Furthermore, the enolate forms of 3-acetyl-2,5-hexanedione are potent nucleophiles. They can undergo C-alkylation or C-acylation at the α-carbon positions. The regioselectivity of such reactions is a key aspect, and modern synthetic methods have demonstrated the ability to control the regioselective allylation of unsymmetrical β-diketones. nih.gov

Role of Enolization in Reactivity

Keto-enol tautomerism is a fundamental characteristic of β-diketones and is central to the reactivity of 3-acetyl-2,5-hexanedione. acs.orgresearchgate.net The molecule can exist in equilibrium between its tri-keto form and several enol tautomers. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. rsc.org

Enolization plays a crucial role in several reaction pathways:

Nucleophilicity: The enol or enolate form is the key nucleophilic species in many reactions. It allows the molecule to act as a nucleophile in C-C bond-forming reactions, such as aldol condensations or Michael additions. nih.gov

Coordination Chemistry: As discussed previously, enolization is a prerequisite for chelation. The acidic proton of the enol form is lost, generating the enolate anion that coordinates to metal ions. cdnsciencepub.com

Electrophilic Reactions: While the carbonyl carbons are electrophilic, the double bond of the enol form can react with electrophiles.

Mechanistic Biochemical Investigations Involving 3 Acetyl 2,5 Hexanedione Excluding Clinical Outcomes

Molecular Mechanisms of Protein Adduct Formation with Lysine (B10760008) Residues

The interaction between γ-diketones and proteins is a critical area of study, particularly concerning the covalent modification of lysine residues. 3-Acetyl-2,5-hexanedione (AcHD), an analogue of the neurotoxic metabolite 2,5-hexanedione (B30556) (HD), serves as a key tool in these investigations. nih.govnih.gov The primary mechanism involves the formation of pyrrole (B145914) adducts through a well-defined chemical pathway.

The reaction of 3-acetyl-2,5-hexanedione with the ε-amino group of lysine residues on proteins follows the Paal-Knorr synthesis pathway. mdpi.comuctm.edu This reaction is initiated by the nucleophilic attack of the primary amine of lysine on one of the carbonyl carbons of the γ-diketone. This leads to the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base. wikipedia.orgresearchgate.net Subsequently, an intramolecular cyclization occurs, where the nitrogen attacks the second carbonyl group. A final dehydration step results in the formation of a stable, substituted pyrrole ring covalently attached to the protein. mdpi.comwikipedia.org This entire process transforms the primary amine of a lysine residue into a pyrrole adduct. oup.comscienceopen.com The general mechanism is a direct condensation of a γ-diketone with a primary amine, yielding a pyrrole and water. scielo.br

The molecular structure of the parent diketone significantly influences the properties and stability of the resulting pyrrole adduct. While both 2,5-hexanedione (HD) and 3-acetyl-2,5-hexanedione (AcHD) react with lysine to form pyrroles, the substituents on the pyrrole ring dictate its subsequent reactivity. nih.govnih.gov The pyrrole formed from HD is 2,5-dimethylpyrrole. In contrast, AcHD forms 1-(amino)-3-acetyl-2,5-dimethylpyrrole adducts. The acetyl group on the pyrrole ring from AcHD is electron-withdrawing, which deactivates the ring and makes it resistant to oxidation. nih.govacs.org This stability prevents the subsequent oxidative reactions and protein cross-linking that are observed with HD-derived pyrroles. nih.govnih.gov

Furthermore, the structure of the diketone affects the extent and pattern of protein adduction. A comparative study in rats showed that the binding of HD to neurofilament (NF) subunit proteins was substantially higher than that of AcHD. Specifically, binding of HD was 4-fold higher to NF-L, 24-fold higher to NF-M, and 13-fold higher to NF-H compared to AcHD, indicating different stoichiometries and patterns of adduction. nih.gov

Schiff Base Formation and Cyclization Pathways

Investigation of Pyrrole Formation and Oxidation Processes

A central question in the study of γ-diketone toxicity is whether the initial formation of pyrrole adducts or their subsequent oxidation and cross-linking is the critical event. The use of analogues like 3-acetyl-2,5-hexanedione has been instrumental in dissecting these two processes.

3-Acetyl-2,5-hexanedione is a non-toxic analogue of HD that can form pyrroles but is resistant to oxidation. nih.govnih.gov This unique property allows it to be used as a mechanistic probe to separate the biological consequences of pyrrolation from those of oxidation. acs.org In one study, despite producing higher levels of protein-bound pyrroles in treated animals, AcHD did not cause the acceleration of neurofilament transport that was observed with HD. nih.gov This finding strongly suggests that pyrrole formation alone is insufficient to trigger certain cellular effects and that the subsequent oxidative step is obligatory for specific outcomes. nih.govnih.gov

Research has shown that the lack of neurotoxicity previously reported for AcHD may be linked to lower adduct levels at critical axonal targets compared to HD, rather than solely its inability to form cross-linking adducts. nih.gov A study comparing covalent protein binding found significantly lower incorporation of radiolabeled AcHD into plasma protein and axonal cytoskeletal proteins compared to radiolabeled HD. nih.gov

Comparative Protein Binding of 2,5-Hexanedione (HD) and 3-Acetyl-2,5-hexanedione (AcHD) in Rats

Data from a 21-day study in Wistar rats. nih.gov

| Protein Source | Radiolabel Incorporation from [14C]-HD (nmol/mg protein) | Radiolabel Incorporation from [14C]-AcHD (nmol/mg protein) | Fold Difference (HD vs. AcHD) |

|---|---|---|---|

| Plasma Protein | 27.8 ± 3.9 | 0.6 ± 0.1 | ~46x |

| Purified Globin | 13.9 ± 2.6 | 1.6 ± 0.5 | ~9x |

| Axonal Cytoskeletal Proteins | 7.8 ± 0.6 | 1.0 ± 0.1 | ~8x |

The reactivity of the pyrrole ring is highly dependent on the nature of its substituents. Electron-donating groups, such as the methyl groups on the 2,5-dimethylpyrrole formed from HD, activate the ring and make it susceptible to autoxidation. acs.org This oxidation is believed to lead to protein-protein cross-linking. mdpi.com

Conversely, electron-withdrawing substituents deactivate the pyrrole ring towards oxidation. The acetyl group at the 3-position of the pyrrole formed from AcHD is a powerful electron-withdrawing group. acs.org This substituent renders the pyrrole adducts inert to the autoxidation processes that would otherwise lead to cross-linking. acs.org Studies with other HD analogues confirm this principle; those with an electron-withdrawing 3-substituent, such as 3-(trifluoromethyl)-2,5-hexanedione, also form pyrroles that are inert to autoxidation. acs.org Therefore, the substituent effect is a key determinant controlling the potential for pyrrole-mediated protein cross-linking. acs.org

Differentiation of Pyrrole Formation and Subsequent Oxidative Pathways using Analogs

Biomolecular Interaction Studies at a Mechanistic Level

At a mechanistic level, 3-acetyl-2,5-hexanedione's primary biomolecular interaction is the covalent modification of ε-amino groups on lysine residues within proteins, forming stable pyrrole adducts. nih.govnih.gov Investigations using AcHD have provided crucial insights, demonstrating that this initial pyrrolation event is distinct from downstream oxidative consequences.

Studies comparing AcHD with its toxic counterpart, HD, have revealed that pyrrole formation, in itself, is not sufficient to induce the full spectrum of molecular changes associated with γ-diketone-induced neuropathy. For instance, the acceleration of neurofilament transport, a key event in HD exposure, does not occur in AcHD-treated animals, even when pyrrole adduct levels are high. nih.gov This highlights that it is the chemical nature of the adduct, specifically its propensity for oxidation, that dictates the biological outcome. nih.govnih.gov

Furthermore, the differing patterns and stoichiometry of adduction between HD and AcHD on neurofilament proteins suggest a high degree of specificity in these interactions. nih.gov The observation that HD binds to neurofilament subunits much more extensively than AcHD points to the importance of not just the presence of adducts, but their quantity and location on target proteins. nih.gov These findings underscore that the lack of toxicity from AcHD may be a combined result of forming non-oxidizable pyrroles and achieving lower levels of adduction at critical protein sites. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques with Derivatization

Chromatography is the cornerstone for the analysis of 3-acetyl-2,5-hexanedione, providing the necessary separation from interfering matrix components. To achieve the required sensitivity and selectivity, derivatization is a common strategy employed to improve the volatility, thermal stability, or detectability of the analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the trace analysis of 3-acetyl-2,5-hexanedione. This technique combines the high-resolution separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. For a related compound, 2,5-hexanedione (B30556), GC-MS is frequently used for analysis in urine. jasem.com.trresearchgate.net

Derivatization is often employed to enhance the volatility and thermal stability of diones and to introduce a specific tag for highly selective detection. A common derivatizing agent for carbonyl compounds, including diketones, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govcoresta.org PFBHA reacts with the keto groups to form oxime derivatives, which are more volatile and highly responsive to certain detectors. This derivatization has been successfully applied to the analysis of various carbonyl compounds in complex samples like e-liquids and their aerosols, demonstrating good linearity, accuracy, and precision. coresta.org In one study, microwave-assisted derivatization with PFBHA for 2,5-hexanedione analysis in urine significantly improved sensitivity. nih.gov

The GC-MS analysis itself is typically performed using a capillary column appropriate for the separation of semi-volatile compounds. For instance, a Supelco SPB-624 column has been used for the analysis of volatile organic compounds, and a DB-1701 wide-bore column has been employed for quantifying 2,5-hexanedione in urine extracts. rsc.orgnih.gov The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte. coresta.org

Table 1: Exemplary GC-MS Parameters for Analysis of Related Diketones

| Parameter | Value/Description |

| Derivatization Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) nih.govcoresta.org |

| GC Column | Supelco SPB-624 (20 m x 0.18 mm ID x 1.0 μm film thickness) rsc.org or similar |

| Oven Temperature Program | Initial 40°C for 5 min, ramp to 100°C at 4°C/min, then to 220°C at 6°C/min, hold for 20 min rsc.org |

| Carrier Gas | Helium at a flow rate of ~0.8-1.0 mL/min rsc.org |

| Injection Mode | Splitless or Split theanalyticalscientist.com |

| Injector Temperature | 250°C rsc.org |

| MS Ion Source Temp. | 230°C rsc.org |

| MS Mode | Selected Ion Monitoring (SIM) for target analyte ions coresta.org |

For analytes that can be derivatized with an electrophoric (electron-capturing) group, Gas Chromatography with an Electron Capture Detector (GC-ECD) offers exceptional sensitivity. The derivatization of 3-acetyl-2,5-hexanedione with a reagent containing multiple halogen atoms, such as PFBHA, makes it highly suitable for GC-ECD analysis. The pentafluorobenzyl group is a strong electrophore, leading to a very high response on an ECD.

Research on the related compound 2,5-hexanedione has demonstrated the effectiveness of this approach. researchgate.netsigmaaldrich.com Derivatization can also be performed with other halogenated reagents, such as 2,4,6-trichlorophenylhydrazine (B147635) (TCPH), to form a chlorinated hydrazone derivative. researchgate.net This method, when applied to 2,5-hexanedione, yielded a detection limit as low as 0.4 µM using GC-ECD. researchgate.net A study comparing GC-MS and GC-µECD for the analysis of PFBHA-derivatized 2,5-hexanedione found that both detection methods were of comparable suitability, with detection limits around 20 ng/mL. nih.gov

The high sensitivity of GC-ECD makes it particularly useful for biomonitoring studies where the concentration of the analyte may be extremely low. Headspace sampling is another technique that can be combined with GC-ECD for the analysis of volatile compounds in beverages. theanalyticalscientist.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) provides an alternative to GC, particularly for compounds that are not sufficiently volatile or are thermally labile. For the analysis of ketones and diketones like 3-acetyl-2,5-hexanedione, derivatization is typically necessary to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection. scribd.com

One common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl groups to form 2,4-dinitrophenylhydrazone derivatives. researchgate.net These derivatives are highly colored and can be readily detected by a UV-Vis detector. This method has been used for quantifying 2,5-hexanedione in urine, where samples were first hydrolyzed, then derivatized with DNPH, and analyzed by HPLC with diode array detection. researchgate.net

Other derivatization reagents for HPLC analysis of carbonyls include dansylhydrazine and other fluorescent tags, which can significantly lower detection limits when using a fluorescence detector. scribd.com The choice of derivatization reagent and detection method depends on the required sensitivity and the complexity of the sample matrix.

Gas Chromatography with Electron Capture Detection (GC-ECD) for Enhanced Sensitivity

Sample Preparation and Matrix Effects in Complex Research Systems

The analysis of 3-acetyl-2,5-hexanedione in complex matrices like urine or plasma requires meticulous sample preparation to remove interfering substances and to concentrate the analyte. plos.orgcdc.gov A common first step, particularly for urinary analysis of related metabolites, is acid hydrolysis. jasem.com.trnih.govresearchgate.net This is done to release the diketone from its precursors or conjugates, thus measuring the "total" amount of the analyte. jasem.com.trplos.org For example, a typical procedure involves acidifying the urine sample with hydrochloric acid and heating it. nih.govcdc.gov

Following hydrolysis, extraction is performed to isolate the analyte from the aqueous matrix. Liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) is a common method. nih.govplos.org Solid-phase extraction (SPE) is another widely used technique that can offer cleaner extracts and higher recovery. researchgate.net

Matrix effects are a significant challenge in quantitative analysis, where co-eluting endogenous compounds from the sample can enhance or suppress the analyte signal, leading to inaccurate results. nih.gov These effects are particularly pronounced in complex biological matrices. To mitigate matrix effects, several strategies can be employed:

Use of an internal standard: An isotopically labeled version of the analyte is the ideal internal standard, as it co-elutes and experiences similar matrix effects. If not available, a structurally similar compound can be used. plos.orgcdc.gov

Matrix-matched calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed (e.g., pooled urine) to compensate for matrix effects. cdc.govcdc.gov

Thorough sample clean-up: More extensive sample preparation, such as multi-step SPE or LLE, can help to remove a larger portion of the interfering matrix components.

One study on PFBHA-derivatized 2,5-hexanedione in urine noted that a matrix effect was not observed, suggesting that with appropriate derivatization and extraction, these effects can sometimes be minimized. nih.gov

Development of Selective and Sensitive Detection Strategies

Ongoing research focuses on developing more rapid, selective, and sensitive methods for the detection of diketones. One area of innovation is in sample preparation. For instance, microwave-assisted derivatization has been shown to reduce reaction times and improve sensitivity for the analysis of 2,5-hexanedione. nih.gov

The use of headspace solid-phase microextraction (HS-SPME) coupled with GC is another advanced technique that simplifies sample preparation, reduces solvent use, and can improve detection limits for volatile analytes. In HS-SPME, a coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes that are then thermally desorbed into the GC injector. rsc.org

In the realm of detection, while GC-MS in SIM mode is already highly selective, techniques like tandem mass spectrometry (GC-MS/MS) can offer even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. This is particularly useful for eliminating interferences in very complex matrices.

Furthermore, the development of novel derivatization reagents that provide a unique mass spectral signature or a stronger response with specific detectors continues to be an area of interest for improving the analytical capabilities for compounds like 3-acetyl-2,5-hexanedione. greyhoundchrom.com

Future Research Directions and Emerging Academic Applications

Design and Synthesis of Novel 3-Acetyl-2,5-hexanedione Derivatives with Tuned Reactivity

The core structure of 3-acetyl-2,5-hexanedione is ripe for chemical modification to create a library of derivatives with tailored electronic and steric properties. The presence of a 1,4-dicarbonyl system makes it an ideal precursor for the synthesis of various five-membered heterocyclic compounds through reactions like the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction, which involves the condensation of a 1,4-dicarbonyl compound with amines, hydrazines, or sulfurizing agents, can yield highly substituted pyrroles, furans, and thiophenes. wikipedia.orgderpharmachemica.com

Future research will likely focus on using 3-acetyl-2,5-hexanedione as a building block. The central acetyl group is expected to significantly influence the regioselectivity and reaction rate of cyclization, leading to heterocycles with a unique substitution pattern that would be otherwise difficult to access. For instance, reaction with primary amines is expected to produce 3-acetyl-2,5-dimethylpyrrole derivatives. nih.govresearchgate.net The reactivity of these resulting pyrroles can be further tuned; for example, analogues of the parent 2,5-hexanedione (B30556) with electron-withdrawing groups at the 3-position have been shown to form pyrroles that are resistant to autoxidation. acs.org

Moreover, the synthesis of more complex derivatives, such as those incorporating pharmacophores like oxadiazole or coumarin (B35378) rings, represents a significant area of interest. mdpi.commdpi.com The synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines has been achieved through the cyclization of hydrazones in acetic anhydride, demonstrating a viable pathway for creating complex heterocyclic systems. mdpi.com These synthetic efforts could lead to compounds with novel applications in materials science and medicinal chemistry.

Table 1: Potential Heterocyclic Derivatives from 3-Acetyl-2,5-hexanedione via Paal-Knorr Type Reactions (This table is illustrative of potential research directions and is based on established chemical principles.)

| Reagent | Heterocyclic Product Core | Potential Substituents | Research Focus |

| Primary Amine (R-NH₂) | Pyrrole (B145914) | 1-Alkyl/Aryl, 3-Acetyl, 2,5-Dimethyl | Exploring substituent effects on electronic properties and biological activity. nih.gov |

| Hydrazine (B178648) (N₂H₄) | Pyridazine | 3-Acetyl, 4,7-Dimethyl | Investigating the synthesis of novel nitrogen-rich heterocycles. |

| Phosphorus Pentasulfide (P₄S₁₀) | Thiophene | 3-Acetyl, 2,5-Dimethyl | Creating sulfur-containing heterocycles for materials science applications. derpharmachemica.com |

| Acid Catalyst (e.g., H₂SO₄) | Furan (B31954) | 3-Acetyl, 2,5-Dimethyl | Developing precursors for fine chemicals and pharmaceuticals. alfa-chemistry.comwikipedia.org |

Exploration of Catalytic Applications in Organic Synthesis

The coordination chemistry of β-dicarbonyl compounds is well-established, and by extension, the tricarbonyl nature of 3-acetyl-2,5-hexanedione suggests significant, yet largely unexplored, potential in catalysis. The three carbonyl groups can act as coordination sites for metal ions, making the compound a versatile ligand for creating novel metal complexes. These complexes could function as catalysts in a variety of organic transformations.

Research into (cyclopentadienone)iron tricarbonyl and manganese(I)tricarbonyl complexes has shown their efficacy as catalysts in hydrogenation, dehydrogenation, and hydroarylation reactions. acs.orgunimi.itrsc.orgresearchgate.net This suggests that metal complexes of 3-acetyl-2,5-hexanedione could exhibit similar or enhanced catalytic activity. The electronic properties of the ligand, influenced by the acetyl group, could modulate the catalytic performance of the metal center. Future work could involve synthesizing and characterizing iron, manganese, or other transition metal complexes of 3-acetyl-2,5-hexanedione and screening their activity in reactions such as:

Transfer Hydrogenation: The reduction of ketones and imines using a hydrogen donor like isopropanol. researchgate.net

Dehydrogenative Coupling: The formation of C-C or C-N bonds with the concomitant release of hydrogen gas.

Oxidation Reactions: Utilizing the metal complex to catalyze the oxidation of substrates like sulfides or alkenes. bohrium.com

The potential for 3-acetyl-2,5-hexanedione to act not just as a ligand but as a precursor to catalytically active species presents another research frontier.

Table 2: Potential Catalytic Systems Based on 3-Acetyl-2,5-hexanedione (This table is hypothetical and intended to guide future research.)

| Metal Center | Potential Reaction Type | Substrate Example | Rationale / Research Goal |

| Iron (Fe) | Transfer Hydrogenation | Acetophenone | Developing inexpensive and sustainable catalysts for reduction reactions. unimi.it |

| Manganese (Mn) | C-H Activation / Hydroarylation | Alkenes/Alkynes | Exploring earth-abundant metal catalysts for atom-economical transformations. rsc.org |

| Ruthenium (Ru) | Dehydrogenation of Alcohols | Benzyl alcohol | Creating efficient catalysts for oxidation processes. |

| Copper (Cu) | Oxidation / C-O Coupling | Phenols | Investigating catalytic cycles for cross-coupling reactions. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to investigate the properties and reactivity of 3-acetyl-2,5-hexanedione at a molecular level, guiding experimental work. Future research can leverage computational modeling to:

Analyze Tautomeric and Conformational Equilibria: The compound can exist in multiple tautomeric forms due to its three carbonyl groups. Quantum chemical calculations, such as Density Functional Theory (DFT), can determine the relative stabilities of these tautomers in different environments (gas phase, various solvents) and predict which form is likely to dominate under specific reaction conditions.

Predict Reaction Pathways and Mechanisms: Modeling the reaction coordinates for processes like the Paal-Knorr synthesis can provide detailed mechanistic insights. wikipedia.org This includes identifying transition states, calculating activation energies, and understanding how substituents on either the diketone or the amine influence the reaction kinetics and regioselectivity. Such models can help in optimizing reaction conditions to favor desired products.

Design Derivatives with Targeted Properties: Computational screening can be used to predict the electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of hypothetical derivatives of 3-acetyl-2,5-hexanedione. This allows for the in silico design of molecules with specific characteristics, such as enhanced coordinating ability for catalysis or specific intermolecular interactions, before committing to their synthesis. For example, computational predictions have been used to support experimental findings regarding the effects of related compounds. mdpi.com

Investigation of Green Chemistry Approaches in its Synthesis and Transformations

Applying the principles of green chemistry to the synthesis and use of 3-acetyl-2,5-hexanedione is a critical area for future academic and industrial research. This involves developing more sustainable and environmentally benign chemical processes.

A key area of focus is the synthesis of the parent compound, 2,5-hexanedione, from renewable biomass resources. researchgate.netresearchgate.net For example, 2,5-hexanedione can be produced from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from carbohydrates. researchgate.net Future research could adapt these bio-based routes for the synthesis of 3-acetyl-2,5-hexanedione, potentially through the catalytic conversion of biomass-derived platform molecules.

Green approaches to the transformations of 3-acetyl-2,5-hexanedione are also paramount. This includes:

Use of Greener Solvents: Exploring reactions in water, supercritical fluids, or green solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has been shown to promote the Paal-Knorr synthesis. researchgate.net

Catalyst-focused Improvements: Employing recyclable solid acid catalysts or developing biphasic systems to simplify product separation and catalyst recovery, thereby minimizing waste. researchgate.net

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption in syntheses like the Paal-Knorr reaction compared to conventional heating. organic-chemistry.org

Table 3: Comparison of Conventional vs. Green Approaches for 3-Acetyl-2,5-hexanedione Chemistry (This table highlights potential green chemistry improvements for future research.)

| Process | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Synthesis | Petroleum-based starting materials | Synthesis from biomass-derived 5-hydroxymethylfurfural (HMF). researchgate.net | Use of Renewable Feedstocks |

| Paal-Knorr Reaction | Prolonged heating in strong acid (e.g., H₂SO₄) with organic solvents. wikipedia.org | Microwave-assisted synthesis; use of recyclable solid acids or HFIP solvent. organic-chemistry.orgresearchgate.net | Energy Efficiency; Safer Solvents & Catalysts; Waste Prevention |

| Product Purification | Solvent-intensive chromatography | Use of biphasic reaction systems allowing for simple phase separation. researchgate.net | Prevention of Derivatives; Safer Solvents |

Q & A

Q. Table 1. Comparison of Key Properties Between 2,5-Hexanedione and 3-Acetyl-2,5-Hexanedione

| Property | 2,5-Hexanedione | 3-Acetyl-2,5-Hexanedione | Reference |

|---|---|---|---|

| Pyrrole formation rate | Moderate (k = 0.12 h⁻¹) | Moderate (k = 0.10 h⁻¹) | |

| Oxidation susceptibility | High (crosslinks in 48 hours) | Low (no crosslinks observed) | |

| Neurotoxicity in rats | Present (axonal atrophy) | Absent |

Q. Table 2. Analytical Parameters for GC-MS Detection

| Parameter | Value | Reference |

|---|---|---|

| Column | TG-5MS (30 m × 0.25 mm × 0.25 μm) | |

| Detection limit | 0.005 μg/L | |

| Recovery rate (spiked) | 92–105% |

Key Research Gaps

- Oxidative stability mechanisms : Structural studies (e.g., X-ray crystallography) to elucidate how the acetyl group inhibits pyrrole oxidation.

- Long-term adduct effects : Longitudinal tracking of 3-acetyl-2,5-hexanedione adducts in non-neuronal tissues (e.g., liver, kidneys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.